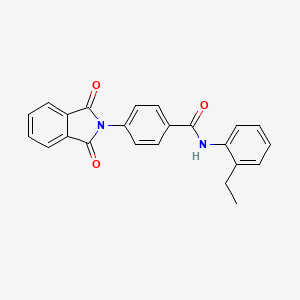

4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound 4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide, related to the class of chemicals that include 1,3-dioxoisoindol-2-yl derivatives, has been studied for its potential biological activities. One study focused on synthesizing derivatives of this compound, indicating their potential antibacterial and antifungal properties. These derivatives were evaluated for their effectiveness against various microbial strains, showing promising antibacterial activities. This suggests that such compounds could be further explored as potential antimicrobial agents (Patel & Dhameliya, 2010).

Crystal Structure and Spectroscopy

Another aspect of research on 4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide involves the analysis of its crystal structure, spectroscopy, and scanning electron microscopy (SEM). This work provides detailed insights into the molecular and crystalline structure of the compound, which is crucial for understanding its chemical behavior and potential applications in material science. By employing techniques like IR spectroscopy, SEM, and X-ray diffraction, researchers have established a solid foundation for the compound's structural properties, enhancing its utility in various scientific domains (Bülbül et al., 2015).

Antitubercular Scaffold Development

Research into the development of antitubercular scaffolds has also featured compounds related to 4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide. A study detailed the synthesis of novel derivatives with potential anti-tubercular activity, demonstrating significant efficacy against Mycobacterium tuberculosis. These findings highlight the potential of such compounds in the development of new treatments for tuberculosis, a global health concern. Moreover, the synthesized compounds were found to be non-cytotoxic against human cell lines, suggesting their safety for further drug development processes (Nimbalkar et al., 2018).

Antiepileptic Activity

The antiepileptic activity of phthalimide derivatives, closely related to 4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide, was explored in another study. These compounds showed promising results in reducing seizure thresholds in animal models, indicating their potential as antiepileptic medications. Molecular docking studies supported these findings by suggesting strong interactions with the GABAA receptor, a key target in epilepsy treatment (Asadollahi et al., 2019).

Thermal Stability and Rubbing Resistance

In the field of materials science, derivatives of 4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide have been evaluated for their thermal stability and rubbing resistance, particularly in applications related to liquid crystal displays. A study demonstrated that incorporating imide groups into polyimide side chains significantly improves thermal stability and resistance to physical stress, without compromising other essential properties like solubility and transmittance. This research opens up new avenues for the use of these compounds in advanced electronic and optical devices (Xia et al., 2013).

Eigenschaften

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-2-15-7-3-6-10-20(15)24-21(26)16-11-13-17(14-12-16)25-22(27)18-8-4-5-9-19(18)23(25)28/h3-14H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJARAZSORKMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxoisoindolin-2-yl)-N-(2-ethylphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine](/img/structure/B2646384.png)

![(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2646386.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2646388.png)

![2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2646393.png)

![tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate](/img/structure/B2646396.png)

![8-{[(Furan-2-yl)methyl]amino}-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B2646397.png)

![2-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)ethanamine](/img/structure/B2646398.png)

![N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646399.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pivalamide](/img/structure/B2646404.png)